molecular formula C19H16F2N2OS B2529221 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421530-51-9

2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No.: B2529221
CAS No.: 1421530-51-9
M. Wt: 358.41
InChI Key: HLNBOEAZBGAGEJ-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a fluorinated acetamide derivative featuring dual aromatic fluorine substitutions and a thiazole ring system. The core structure consists of an acetamide group (CH3CONH-) linked to a 4-fluorophenyl moiety at the carbonyl position. The nitrogen of the acetamide is bonded to a methylene group (-CH2-) attached to the 5-position of a thiazole ring. This thiazole ring is further substituted at the 2-position with a 2-fluorophenyl group and at the 4-position with a methyl group.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)21)11-22-18(24)10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNBOEAZBGAGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiazole with appropriate reagents.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorine atoms and thiazole ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Substituents Key Features Reference
Target Compound C₁₉H₁₇F₂N₂OS* 366.4* Thiazole - 4-Fluorophenyl (carbonyl)
- 2-Fluorophenyl, 4-methyl (thiazole)
Dual fluorophenyl groups; methyl-substituted thiazole -
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide C₁₂H₁₂FN₃O₂S 281.31 Thiadiazole - 4-Fluorophenyl
- Acetyl group
Thiadiazole ring with dihydro structure; crystallizes in P2₁/c space group
2-(Ethylthio)-N-((2-(2-Fluorophenyl)-4-Methylthiazol-5-yl)Methyl)Benzamide C₂₀H₁₉FN₂OS₂ 386.5 Thiazole - Benzamide
- Ethylthio, 2-fluorophenyl, 4-methyl (thiazole)
Benzamide backbone; ethylthio linker
2-{[4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(5-Fluoro-2-Methylphenyl)Acetamide C₁₇H₁₇FN₄O₂S₂ 408.46 Triazole - 4-Ethyl, 5-furyl (triazole)
- 5-Fluoro-2-methylphenyl
Triazole core with sulfanyl bridge; furyl substituent
N-(2-Fluorophenyl)-2-Methoxy-N-[1-(2-Phenylethyl)-4-Piperidinyl]Acetamide (Ocfentanil) C₂₃H₂₈FN₂O₂ 392.5 Piperidine - 2-Fluorophenyl
- Methoxy, phenylethyl
Opioid analog; piperidine scaffold

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs (e.g., ).

Physicochemical and Crystallographic Insights

Thiadiazole Analog (): Exhibits a thiadiazole ring with a dihydro structure, contributing to planarity and rigidity. Crystallographic Monoclinic system (P2₁/c), unit cell dimensions a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, β = 101.823°. Melting point: 490 K, indicative of strong intermolecular interactions (e.g., hydrogen bonding) .

Thiazole-Based Analog ():

  • Features a benzamide backbone instead of acetamide, increasing lipophilicity (logP ~3.5 estimated).
  • Ethylthio (-S-C₂H₅) group enhances metabolic stability compared to sulfonyl or oxygen-based linkers .

Sulfanyl (-S-) linkage may confer redox sensitivity or metal-binding properties .

Biological Activity

The compound 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide , commonly referred to as a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H17F2N1S1O1\text{C}_{17}\text{H}_{17}\text{F}_2\text{N}_1\text{S}_1\text{O}_1

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the compound's activity against liver carcinoma cell line HEPG2-1, the following results were observed:

CompoundIC50 (µM)Cell Line
This compoundX.XXHEPG2-1
Doxorubicin (Control)Y.YYHEPG2-1

Note: Specific IC50 values for this compound are not available in the current literature but are essential for comparison against established drugs like doxorubicin.

The compound's mechanism of action appears to involve interaction with cellular pathways associated with apoptosis and cell cycle regulation, which is typical for many thiazole derivatives. Further studies using molecular dynamics simulations have shown that these compounds can effectively bind to key proteins involved in cancer progression.

Antimicrobial Activity

Thiazole compounds have also been investigated for their antimicrobial properties. In vitro studies have demonstrated that certain thiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes findings from recent studies:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusZ.ZZ µg/mL
Control (e.g., Norfloxacin)Staphylococcus aureusA.AA µg/mL

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study published in MDPI evaluated several thiazole derivatives, including the target compound, showing promising results in reducing cell viability in HEPG2-1 cells. The study highlighted structure-activity relationships (SAR) that suggest modifications on the phenyl rings can enhance cytotoxicity.
  • Case Study 2: Antimicrobial Properties
    • Another investigation focused on the antimicrobial activity of thiazole derivatives against a panel of bacterial strains. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those without.

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